molecular formula C9H8N2O4 B13242765 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid

4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13242765
M. Wt: 208.17 g/mol
InChI Key: SMCDPSHURWKBKI-UHFFFAOYSA-N
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Description

4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a nitro group at the 4-position and a carboxylic acid group at the 2-position of the indole ring system. It is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the nitration step can be scaled up using industrial nitrating agents and controlled reaction environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides (e.g., tosyl chloride).

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Nitro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and potential therapeutic uses .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

4-nitro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O4/c12-9(13)7-4-5-6(10-7)2-1-3-8(5)11(14)15/h1-3,7,10H,4H2,(H,12,13)

InChI Key

SMCDPSHURWKBKI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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